N,N'-dihydroxycyclohexane-1,2-diamine
Description
N,N'-Dihydroxycyclohexane-1,2-diamine is a chiral 1,2-diamine derivative characterized by hydroxyl groups substituted on both nitrogen atoms of the cyclohexane backbone. While direct references to this specific compound are absent in the provided evidence, its structural analogs—particularly those with N,N'-disubstituted groups—have been extensively studied in catalysis, medicinal chemistry, and materials science. These derivatives often exhibit unique stereoelectronic properties due to their rigid cyclohexane ring and tunable substituents, making them valuable in enantioselective synthesis .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)cyclohexyl]hydroxylamine |
InChI |
InChI=1S/C6H14N2O2/c9-7-5-3-1-2-4-6(5)8-10/h5-10H,1-4H2 |
InChI Key |
CALCNVTWOXTNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NO)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key analogs of N,N'-dihydroxycyclohexane-1,2-diamine, their substituents, applications, and performance metrics:
Structural and Electronic Effects
- Steric Bulk : Bulky substituents (e.g., dibenzyl in ) enhance stereochemical control in catalysis by restricting substrate approach. Conversely, smaller groups (e.g., dimethyl in ) improve ligand flexibility for diverse coordination geometries.
- Electron-Donating/Withdrawing Groups : Electron-withdrawing substituents (e.g., p-bromo-benzyl in ) increase Lewis acidity of metal centers, accelerating substrate activation. Hydroxyl groups (hypothetical in the target compound) could enhance hydrogen-bonding interactions or solubility.
- Chirality : (R,R)-configured diamines (e.g., ) consistently outperform racemic analogs in enantioselective reactions due to precise spatial alignment of catalytic sites.
Catalytic Performance
- Enantioselectivity : The highest ee (97%) is reported for Ru(II)-diamine complexes in ketone hydrogenation , while Mn-based systems show moderate ee (56–70%), highlighting the impact of metal choice.
- Reaction Scope : Ni(II)-dibenzyl catalysts tolerate water, enabling reactions in aqueous media—a rare feature among transition-metal catalysts.
Q & A
Q. Key Finding :
- Racemic mixtures of cyclohexane-1,2-diamine derivatives show reduced efficacy compared to enantiopure forms in catalysis and bioactivity studies .
What challenges arise in characterizing metal coordination complexes of this compound, and how are they addressed?
Advanced Research Focus
Coordination geometry and ligand-field effects vary with metal ions (e.g., Ti(IV), Ni(II)), complicating structural elucidation. Strategies include:
Q. Safety Note :
How do chiral cyclohexane-1,2-diamine derivatives enhance enantioselectivity in asymmetric catalysis?
Advanced Research Focus
Chiral diamines act as ligands to control stereochemistry in reactions like cyclopropanation or hydrogenation. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
